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Compound of Interest

Compound Name: 2-Bromo-4-fluorocinnamic acid

CAS No.: 1878132-37-6; 289038-17-1

Cat. No.: B2973421

Get Quote

Technical Guide: 2-Bromo-4-fluorocinnamic Acid
Executive Summary
2-Bromo-4-fluorocinnamic acid is a di-halogenated derivative of cinnamic acid characterized

by an electron-withdrawing fluorine atom at the para position and a reactive bromine handle at

the ortho position of the phenyl ring. This specific substitution pattern makes it an invaluable

scaffold for structure-activity relationship (SAR) studies, particularly in the development of anti-

inflammatory agents, kinase inhibitors, and Michael acceptor-based covalent drugs. Its dual

functionality allows for orthogonal functionalization via Palladium-catalyzed cross-coupling (at

the Br site) and amide/ester formation (at the COOH site).

Chemical Identity & Identifiers
Critical Isomer Warning: Researchers frequently confuse this compound with its isomer, 4-

Bromo-2-fluorocinnamic acid (CAS 149947-19-3). Ensure the bromine is at the C2 position and

fluorine at C4 relative to the acrylic acid moiety.
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Identifier Value

Chemical Name 2-Bromo-4-fluorocinnamic acid

IUPAC Name
(2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic

acid

CAS Number 289038-17-1

Molecular Formula C₉H₆BrFO₂

Molecular Weight 245.05 g/mol

MDL Number MFCD00672926

SMILES OC(=O)/C=C/C1=C(Br)C=C(F)C=C1

InChI Key KCEJGSKYYLDTNE-DUXPYHPUSA-N

Physicochemical Profile
Understanding the physical state and solubility profile is essential for assay development and

formulation.

Physical State: Solid (typically white to pale yellow crystalline powder).

Solubility:

High: DMSO, Methanol, Ethanol, DMF.

Low/Insoluble: Water (requires pH adjustment > 7.5 for dissolution as a salt).

pKa: Predicted ~4.2 (Carboxylic acid).

LogP: ~2.7 (Moderate lipophilicity, suitable for cell-permeable lead fragments).

Synthetic Pathways & Experimental Protocol
The most robust industrial and laboratory-scale synthesis involves the Knoevenagel

Condensation of 2-bromo-4-fluorobenzaldehyde with malonic acid. This route is preferred over

the Heck reaction for this specific substrate due to higher yields and cost-effectiveness.
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Reaction Logic
Activation: The pyridine acts as a base to deprotonate the malonic acid methylene group.

Condensation: The resulting enolate attacks the carbonyl carbon of the aldehyde.

Decarboxylation: Heating facilitates the loss of CO₂, driving the equilibrium toward the stable

trans-cinnamic acid product.

Visual Workflow (DOT Diagram)
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Caption: Knoevenagel condensation pathway for the synthesis of 2-Bromo-4-fluorocinnamic
acid.

Detailed Protocol (Bench Scale)
Note: Perform all steps in a fume hood.

Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-4-fluorobenzaldehyde (10 mmol,

2.03 g) in pyridine (20 mL).

Addition: Add malonic acid (15 mmol, 1.56 g) and a catalytic amount of piperidine (0.5 mL).

Reaction: Fit the flask with a reflux condenser and heat to 80–100°C for 4–6 hours. Monitor

by TLC (loss of aldehyde spot).

Workup:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b2973421/docs?utm_src=pdf-body-img#2-bromo-4-fluorocinnamic-acid-cas-number-and-identifiers
https://www.benchchem.com/product/b2973421/docs?utm_src=pdf-body#2-bromo-4-fluorocinnamic-acid-cas-number-and-identifiers
https://www.benchchem.com/product/b2973421/docs?utm_src=pdf-body#2-bromo-4-fluorocinnamic-acid-cas-number-and-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2973421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water (100 mL) containing concentrated HCl (25 mL) to

neutralize the pyridine and precipitate the free acid.

Stir vigorously for 30 minutes.

Purification:

Filter the white precipitate under vacuum.

Wash the cake with cold water (3 x 20 mL) to remove pyridinium salts.

Recrystallize from ethanol/water if higher purity (>98%) is required.

Applications in Drug Development
This molecule serves as a versatile "linchpin" in medicinal chemistry due to its three distinct

reactive sites.

Palladium-Catalyzed Cross-Coupling
The C-Br bond at the ortho position is sterically accessible for Suzuki-Miyaura or Buchwald-

Hartwig couplings. This allows for the introduction of biaryl systems or heterocycles, a common

motif in kinase inhibitors.

Application: Synthesis of substituted indoles or isoquinolines via intramolecular cyclization

post-coupling.

Michael Acceptor Design
The α,β-unsaturated carbonyl (enone) system is a classic Michael acceptor.

Mechanism:[1] Covalent inhibition of enzymes containing a nucleophilic cysteine in the active

site.

Relevance: Used in designing covalent inhibitors for targets like BTK or EGFR, where the

cinnamic acid backbone positions the warhead.
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Bioisosteric Replacement
The fluorine atom at C4 mimics hydrogen sterically but alters the electronic properties (pKa

modulation) and metabolic stability (blocking P450 oxidation at the para position).

Handling & Safety (SDS Summary)
Signal Word: Warning

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Precautionary Measures:

Wear nitrile gloves and safety goggles.

Avoid inhalation of dust; use a dust mask if handling large quantities.

Store in a cool, dry place away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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